5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a pyrrolidine ring, a morpholine ring, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a pyridine derivative, followed by the introduction of the pyrrolidine and morpholine rings through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: A simpler compound with similar bromine and pyridine features.
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine: Lacks the bromine atom but shares the pyrrolidine and morpholine rings.
Uniqueness
5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is unique due to its combination of bromine, pyrrolidine, morpholine, and pyridine rings
Properties
Molecular Formula |
C15H17BrN4O2 |
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Molecular Weight |
365.22 g/mol |
IUPAC Name |
5-bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H17BrN4O2/c16-12-7-11(8-17)14(18-9-12)20-5-6-22-13(10-20)15(21)19-3-1-2-4-19/h7,9,13H,1-6,10H2 |
InChI Key |
ZJDIEZPZWABMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N |
Origin of Product |
United States |
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